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Compound Name: (S)-OPC-51803

Cat. No.: B15601090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-OPC-51803, a selective nonpeptide

vasopressin V2 receptor agonist, for its application in diabetes insipidus research. The

document outlines its mechanism of action, summarizes key quantitative data, provides

detailed experimental protocols, and visualizes relevant pathways and workflows.

Introduction
Diabetes insipidus (DI) is a disorder characterized by the excretion of large volumes of dilute

urine (polyuria) and a compensatory increase in fluid intake (polydipsia). It arises from either

insufficient production of the antidiuretic hormone arginine vasopressin (AVP), known as central

diabetes insipidus (CDI), or the inability of the kidneys to respond to AVP, termed nephrogenic

diabetes insipidus (NDI).[1][2] The primary therapeutic strategy for CDI involves replacing the

deficient AVP, often with synthetic analogs like desmopressin. (S)-OPC-51803 is a potent and

selective orally active nonpeptide agonist of the vasopressin V2 receptor, the primary receptor

mediating the antidiuretic effect of AVP in the kidneys.[3][4] Its oral bioavailability and selectivity

make it a valuable tool for investigating the V2 receptor's role in water balance and a potential

therapeutic agent for DI.[3][5]

Mechanism of Action
(S)-OPC-51803 selectively binds to and activates the vasopressin V2 receptor, a G-protein

coupled receptor (GPCR) located on the basolateral membrane of principal cells in the kidney's
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collecting ducts.[6] This activation stimulates the Gs alpha subunit, leading to the activation of

adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP).

The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). PKA

then phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from

intracellular vesicles to the apical membrane of the principal cells. The insertion of AQP2

channels into the apical membrane increases water reabsorption from the tubular fluid back

into the bloodstream, thereby concentrating the urine and reducing its volume.[1][2]

Quantitative Data
The following tables summarize the key quantitative data for (S)-OPC-51803 from in vitro and

in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency

Parameter Receptor Species
Cell
Line/Tissue

Value Reference

Ki (nM) V2 Human HeLa Cells 91.9 ± 10.8 [7]

V1a Human HeLa Cells 819 ± 39 [7]

V1b Human HeLa Cells >10,000 [7]

V2 Rat
Kidney

Membranes
49.8 ± 8.1 [3][5]

V1a Rat
Liver

Membranes
1061 ± 60 [3][5]

EC50 (nM)
V2 (cAMP

production)
Human HeLa Cells 189 ± 14 [7]

Table 2: In Vivo Antidiuretic Effects in Brattleboro Rats (Single Oral Dose)
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Dose (mg/kg)
Urine Volume
(mL/2h)

Urinary Osmolality
(mOsm/kg)

Reference

Vehicle 10.8 ± 1.1 114 ± 9 [3][5]

0.003 7.6 ± 1.3 165 ± 25 [3][5]

0.01 4.5 ± 1.2 248 ± 52 [3][5]

0.03 1.9 ± 0.6 355 ± 88 [3][5]

0.1 0.8 ± 0.3 401 ± 105 [3][5]

0.3 0.5 ± 0.2 432 ± 114 [3][5]

Table 3: In Vivo Antidiuretic Effects in Sprague-Dawley Rats (Single Oral Dose)

Dose (mg/kg) Urine Volume (mL/4h) Reference

Vehicle 2.6 ± 0.6 [3][5]

0.03 1.8 ± 0.4 [3][5]

0.1 1.3 ± 0.3 [3][5]

0.3 1.1 ± 0.2 [3][5]

Experimental Protocols
In Vitro Assays
This protocol is adapted from studies on HeLa cells expressing human AVP receptors.[7]

Objective: To determine the binding affinity (Ki) of (S)-OPC-51803 for human vasopressin V2

and V1a receptors.

Materials:

HeLa cells stably transfected with human V2 or V1a receptor cDNA.

Dulbecco's Modified Eagle Medium (DMEM)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://academic.oup.com/ndt/article-pdf/18/3/497/5208269/180497.pdf
https://graphviz.org/doc/info/lang.html
https://www.youtube.com/watch?v=ZmxEt_OgVpg
https://www.benchchem.com/product/b15601090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fetal Bovine Serum (FBS)

Penicillin/Streptomycin

G418

Phosphate-Buffered Saline (PBS)

[3H]-Arginine Vasopressin ([3H]-AVP)

Unlabeled Arginine Vasopressin (AVP)

(S)-OPC-51803

Bovine Serum Albumin (BSA)

HEPES

Scintillation fluid

Scintillation counter

12-well or 24-well cell culture plates

Procedure:

Cell Culture: Culture HeLa cells expressing either V2 or V1a receptors in DMEM

supplemented with 10% FBS, penicillin/streptomycin, and an appropriate concentration of

G418 for selection.

Cell Plating: Seed the cells in 12-well (for V1a) or 24-well (for V2) plates and grow to

confluence.

Assay Buffer Preparation: Prepare an assay buffer of DMEM containing 0.3% BSA, buffered

to pH 7.4 with 10 mM HEPES-NaOH.

Competition Binding:

Wash the confluent cell monolayers three times with ice-cold PBS.
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For total binding, add [3H]-AVP at a concentration near its Kd to the wells.

For non-specific binding, add [3H]-AVP along with a high concentration of unlabeled AVP

(e.g., 1 µM).

For competition experiments, add a fixed concentration of [3H]-AVP and varying

concentrations of (S)-OPC-51803.

Incubation: Incubate the plates at 4°C for 2 hours.

Washing: Terminate the incubation by removing the assay buffer and washing the cells three

times with ice-cold PBS to remove unbound radioligand.

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a

scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value for (S)-OPC-51803 from the competition binding curve

and calculate the Ki value using the Cheng-Prusoff equation.

This protocol is based on methods used to assess the functional activity of V2 receptor

agonists in transfected HeLa cells.[7]

Objective: To determine the potency (EC50) of (S)-OPC-51803 in stimulating cAMP production

via the V2 receptor.

Materials:

HeLa cells stably expressing the human V2 receptor.

DMEM with 10% FBS, penicillin/streptomycin, and G418.

(S)-OPC-51803

Adenylyl cyclase activator (e.g., Forskolin, as a positive control).

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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cAMP assay kit (e.g., ELISA or HTRF-based).

Cell lysis buffer.

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

Cell Culture and Plating: Culture and plate the V2 receptor-expressing HeLa cells as

described in the binding assay protocol.

Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a

phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at

37°C.

Compound Stimulation: Add varying concentrations of (S)-OPC-51803 to the wells and

incubate for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control and a

positive control (e.g., Forskolin).

Cell Lysis: Terminate the stimulation and lyse the cells according to the instructions of the

cAMP assay kit.

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using

the chosen cAMP assay kit and a plate reader.

Data Analysis: Plot the cAMP concentration against the log concentration of (S)-OPC-51803
and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Studies in Animal Models of Diabetes Insipidus
The Brattleboro rat is a widely used animal model for central diabetes insipidus as they have a

genetic defect that prevents the synthesis of AVP.[2]

Objective: To evaluate the antidiuretic effect of orally administered (S)-OPC-51803 in

Brattleboro rats.

Materials:
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Female homozygous Brattleboro rats.

Metabolic cages for individual housing and urine collection.

(S)-OPC-51803.

Vehicle for oral administration (e.g., 5% gum arabic solution).

Gavage needles.

Urine collection tubes.

Osmometer.

Balance for measuring urine volume.

Procedure:

Animal Acclimatization: House the Brattleboro rats individually in metabolic cages for several

days to allow for acclimatization to the new environment and handling. Provide free access

to food and water.

Baseline Measurements: Collect urine over a 24-hour period to establish baseline urine

volume and osmolality for each rat.

Compound Administration: Administer (S)-OPC-51803 orally via gavage at various doses

(e.g., 0.003 to 0.3 mg/kg). A control group should receive the vehicle only.

Urine Collection: Collect urine at specified time intervals post-dosing (e.g., 0-2 hours, 2-4

hours, etc.) for up to 24 hours.

Urine Analysis: For each collection period, measure the total urine volume and determine the

urinary osmolality using an osmometer.

Data Analysis: Compare the urine volume and osmolality of the (S)-OPC-51803-treated

groups to the vehicle-treated control group. Analyze the data for dose-dependent effects.

Visualizations
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Caption: V2 receptor signaling cascade initiated by (S)-OPC-51803.

Experimental Workflow for In Vivo Antidiuretic Study
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Caption: Workflow for assessing the antidiuretic effects of (S)-OPC-51803.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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